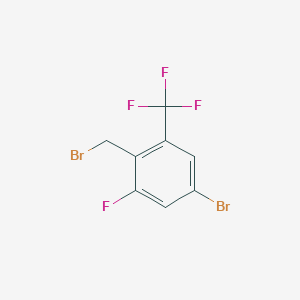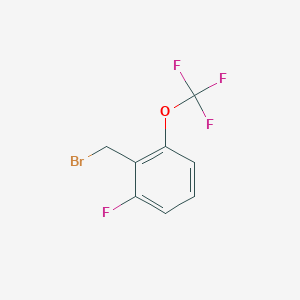![molecular formula C9H5Br2F3O B8240468 2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B8240468.png)
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone typically involves the bromination of 1-(3-(trifluoromethyl)phenyl)ethanone. The process includes the following steps :
Starting Material: 1-(3-(trifluoromethyl)phenyl)ethanone.
Reagents: Sodium bromate, sodium bromide, and carbon tetrachloride.
Reaction Conditions: The reaction mixture is heated to reflux while slowly adding diluted sulfuric acid. The reaction is monitored using gas chromatography.
Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylphenylethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is widely used in scientific research due to its unique chemical properties :
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, leading to effective inhibition or activation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: Similar structure but lacks the additional bromine atom.
2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone: Similar structure with the trifluoromethyl group in a different position.
Uniqueness
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications .
Eigenschaften
IUPAC Name |
2-bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGFLNHBROTDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














